molecular formula C20H23NO3 B2955367 3-(2-(2-isopropyl-5-methylphenoxy)ethyl)-5-methylbenzo[d]oxazol-2(3H)-one CAS No. 638142-16-2

3-(2-(2-isopropyl-5-methylphenoxy)ethyl)-5-methylbenzo[d]oxazol-2(3H)-one

Cat. No. B2955367
CAS RN: 638142-16-2
M. Wt: 325.408
InChI Key: GQXUVRYICOKHND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “3-(2-(2-isopropyl-5-methylphenoxy)ethyl)-5-methylbenzo[d]oxazol-2(3H)-one” is a complex organic molecule. It contains functional groups such as ether, benzene, and oxazole .


Molecular Structure Analysis

The molecular structure of this compound seems to be quite complex, with multiple rings and functional groups. It contains an oxazole ring, which is a five-membered ring containing an oxygen atom and a nitrogen atom . It also contains a benzene ring, which is a six-membered ring with alternating double bonds .

Scientific Research Applications

Synthesis Techniques

  • A study by Gabriele et al. (2006) explored the synthesis of benzoxazol derivatives, like 3-(2-(2-isopropyl-5-methylphenoxy)ethyl)-5-methylbenzo[d]oxazol-2(3H)-one, demonstrating a novel approach that involves tandem oxidative aminocarbonylation-cyclization. This technique signifies advancements in the synthesis of complex organic compounds (Gabriele et al., 2006).

Catalytic Properties

  • Ghorbanloo and Alamooti (2017) investigated the encapsulation of a molybdenum(VI) complex with a thiazole-hydrazone ligand in zeolite Y, demonstrating the potential of such structures, similar to our compound of interest, in catalyzing the oxidation of primary alcohols and hydrocarbons (Ghorbanloo & Alamooti, 2017).

Photostability and Photochemistry

  • Krzyżanowska and Olszanowski (1994) researched the photostability of hydroxyoxime extractants of metals, which includes compounds structurally related to 3-(2-(2-isopropyl-5-methylphenoxy)ethyl)-5-methylbenzo[d]oxazol-2(3H)-one. This study provides insights into the behavior of such compounds under UV light exposure, relevant for materials science and photochemical applications (Krzyżanowska & Olszanowski, 1994).

Antimicrobial Activities

  • The antimicrobial properties of related compounds were investigated by Vinusha et al. (2015). They synthesized Schiff base ligands with similarities to the structure of our compound and tested them for antibacterial and antifungal activities, revealing the potential of such compounds in pharmaceutical applications (Vinusha et al., 2015).

Novel Synthesis Methods

  • Agag and Takeichi (2003) developed new benzoxazine monomers containing allyl groups. Their work highlights the versatility of benzoxazine chemistry, which is relevant for our compound, especially in the context of high-performance thermosets in material science (Agag & Takeichi, 2003).

Environmental and Economical Synthesis

  • Zhang et al. (2011) presented an environmentally friendly and economically sustainable synthesis method for 2-aminobenzothiazoles and 2-aminobenzoxazoles, closely related to our compound of interest. This approach emphasizes green chemistry principles, underscoring the importance of sustainable methods in chemical synthesis (Zhang et al., 2011).

Mechanism of Action

The mechanism of action of this compound is not known. It could potentially interact with biological systems in a variety of ways, depending on its structure and functional groups .

Safety and Hazards

The safety and hazards associated with this compound are not known. It’s always important to handle unknown compounds with care, using appropriate personal protective equipment .

Future Directions

Future research on this compound could involve determining its physical and chemical properties, studying its reactivity, and investigating its potential uses. This could involve laboratory experiments, computational modeling, and potentially even testing in biological systems .

properties

IUPAC Name

5-methyl-3-[2-(5-methyl-2-propan-2-ylphenoxy)ethyl]-1,3-benzoxazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO3/c1-13(2)16-7-5-15(4)12-19(16)23-10-9-21-17-11-14(3)6-8-18(17)24-20(21)22/h5-8,11-13H,9-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQXUVRYICOKHND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(=O)N2CCOC3=C(C=CC(=C3)C)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.